molecular formula C15H20O3 B8297192 Ethyl 2-benzoyl-3,3-dimethylbutanoate CAS No. 75574-69-5

Ethyl 2-benzoyl-3,3-dimethylbutanoate

Cat. No. B8297192
Key on ui cas rn: 75574-69-5
M. Wt: 248.32 g/mol
InChI Key: QPMKTOLBLRBPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005116

Procedure details

Diisopropylamine (5.6 ml) was dissolved in tetrahydrofuran (56 ml), butyllithium (1.6M hexane solution, 25 ml) was added dropwise thereto at 5° C. with stirring under a nitrogen atmosphere, and the resulting mixture was stirred for 15 minutes. The reaction mixture was cooled to -70° C., and 3,3-dimethylbutyric acid ethyl ester (6.7 ml) was added dropwise thereto, followed by stirring of the resulting mixture for 10 minutes. Then, benzoyl chloride (2.3 ml) was added dropwise to the reaction mixture and the resulting mixture was stirred at the same temperature for 10 minutes. After the reaction, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=20/1) to obtain the title compound (4.5 g, 91%) as a colorless oil.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([O:15][C:16](=[O:22])[CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH3:14].[C:23](Cl)(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[Cl-].[NH4+]>O1CCCC1>[CH2:13]([O:15][C:16](=[O:22])[CH:17]([C:23](=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]([CH3:21])([CH3:20])[CH3:19])[CH3:14] |f:4.5|

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
56 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)OC(CC(C)(C)C)=O
Step Four
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
at 5° C. with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to -70° C.
STIRRING
Type
STIRRING
Details
by stirring of the resulting mixture for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at the same temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=20/1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(C)(C)C)C(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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